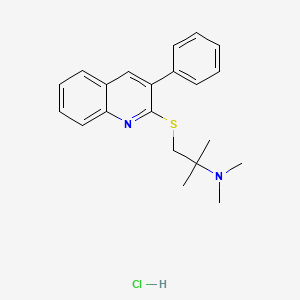
2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride
Descripción general
Descripción
ICI-170809 es un fármaco de molécula pequeña que actúa como antagonista del receptor 5-hidroxitriptamina 2 e inhibidor de la agregación plaquetaria. Fue desarrollado inicialmente por AstraZeneca Pharmaceuticals Co., Ltd. El compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares y otras afecciones .
Métodos De Preparación
La síntesis de ICI-170809 involucra varios pasos, incluyendo la dimetilación del activador ICI 169,369. Las condiciones de reacción típicamente implican el uso de solventes como el dimetilsulfóxido y el polietilenglicol 300, junto con tensioactivos como Tween 80 . Los métodos de producción industrial para ICI-170809 no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
ICI-170809 experimenta varias reacciones químicas, principalmente involucrando su interacción con el sistema del receptor 5-hidroxitriptamina 2. Actúa como un antagonista competitivo, bloqueando los efectos de la 5-hidroxitriptamina en el músculo liso arterial
Aplicaciones Científicas De Investigación
ICI-170809 ha sido ampliamente estudiado por su papel como antagonista del receptor 5-hidroxitriptamina 2. Ha mostrado potencial en el tratamiento de enfermedades cardiovasculares, particularmente en la prevención de la agregación plaquetaria y la reducción del riesgo de eventos trombóticos . Además, ha sido investigado por sus efectos sobre el comportamiento del sueño-vigilia, ya que la serotonina juega un papel crucial en la regulación de estos procesos .
Mecanismo De Acción
ICI-170809 ejerce sus efectos uniéndose al receptor 5-hidroxitriptamina 2, bloqueando así la acción de la serotonina. Esta acción antagonista evita que el receptor active sus vías de señalización descendentes, que incluyen la activación de la fosfolipasa C y la consiguiente despolarización de la célula huésped . La capacidad del compuesto para inhibir la agregación plaquetaria también está relacionada con su interacción con el receptor 5-hidroxitriptamina 2 .
Comparación Con Compuestos Similares
ICI-170809 es similar a otros antagonistas del receptor 5-hidroxitriptamina 2, como la metisergida y su análogo desmetilado ICI 169,369 . ICI-170809 tiene una mayor afinidad por el receptor y exhibe un efecto antagonista más potente . Esto lo convierte en un compuesto único y valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
85275-49-6 |
|---|---|
Fórmula molecular |
C21H25ClN2S |
Peso molecular |
373.0 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-1-(3-phenylquinolin-2-yl)sulfanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C21H24N2S.ClH/c1-21(2,23(3)4)15-24-20-18(16-10-6-5-7-11-16)14-17-12-8-9-13-19(17)22-20;/h5-14H,15H2,1-4H3;1H |
Clave InChI |
HVIXPSLXHVWFAU-UHFFFAOYSA-N |
SMILES |
CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl |
SMILES canónico |
CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl |
Sinónimos |
2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride ICI 170809 ICI-170,809 ZM 170809 ZM-170809 ZM170809 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
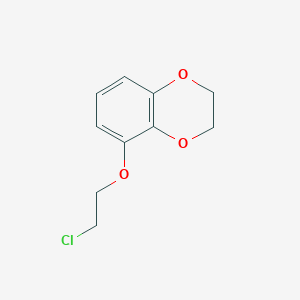
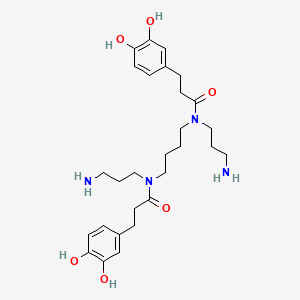
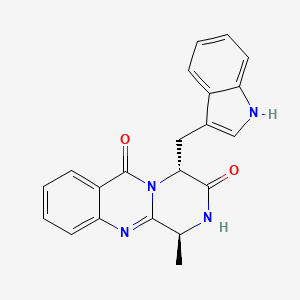
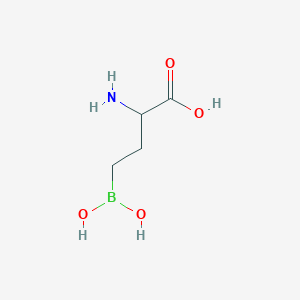
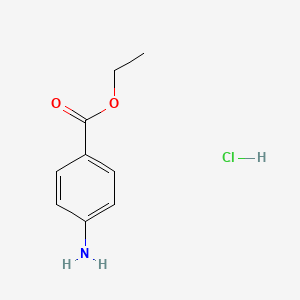


![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate](/img/structure/B1245295.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1245297.png)

![1',3'-Bis-[1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phospho]-sn-glycerol](/img/structure/B1245299.png)
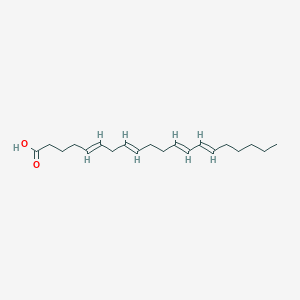
![4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide](/img/structure/B1245304.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245306.png)
